molecular formula C17H16FN5O2 B2870927 N-cyclopropyl-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide CAS No. 946312-77-2

N-cyclopropyl-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide

Cat. No.: B2870927
CAS No.: 946312-77-2
M. Wt: 341.346
InChI Key: IQLXOHJXIFSHSS-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a 4-fluorophenyl group at position 1 and a propanamide chain at position 2. The cyclopropyl moiety on the propanamide side chain distinguishes it from related analogs.

Properties

IUPAC Name

N-cyclopropyl-3-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2/c18-11-1-5-13(6-2-11)23-16-14(9-20-23)17(25)22(10-19-16)8-7-15(24)21-12-3-4-12/h1-2,5-6,9-10,12H,3-4,7-8H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLXOHJXIFSHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolopyrimidinone core: This can be achieved by reacting appropriate pyrazole and pyrimidine derivatives under specific conditions.

    Introduction of the fluorophenyl group: This step often involves a substitution reaction where a fluorophenyl moiety is introduced to the pyrazolopyrimidinone core.

    Cyclopropylation: The cyclopropyl group is introduced through a cyclopropanation reaction, which can be facilitated by reagents such as diazomethane or cyclopropyl halides.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form new ring structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Cyclization: Cyclization reactions may require acidic or basic conditions, depending on the specific reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

N-cyclopropyl-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Analogs with Cyclic Substituents

3-Cyclopentyl-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}propanamide

  • Structure : Replaces the cyclopropyl group with a cyclopentyl ring.
  • Impact: Cyclopentyl’s larger size may reduce metabolic stability compared to cyclopropyl due to increased steric hindrance or susceptibility to oxidation.

Chromenone-Containing Analogs

Example 53 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide)

  • Structure : Integrates a chromen-4-one moiety and an isopropylbenzamide group.
  • Key Data :
    • Molecular weight: 589.1 g/mol
    • Melting point: 175–178°C
  • The sulfonamide and dual fluorine substitutions may improve lipophilicity but increase renal clearance risks .

Example 60 (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)benzenesulfonamide)

  • Structure : Features a pyrazolo[3,4-c]pyrimidin core (vs. [3,4-d] in the target compound) and a benzenesulfonamide group.
  • Key Data :
    • Molecular weight: 599.1 g/mol
    • Melting point: 242–245°C
    • Enantiomeric excess: 96.21%
  • The high melting point suggests strong crystal lattice interactions, which may impact formulation .

Morpholino-Substituted Analogs

(R)/(S)-2-(1-(4-amino-3-(3-fluoro-4-morpholinophenyl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one

  • Structure: Includes a morpholino group and dual fluorophenyl substitutions.
  • Functional Notes: The morpholino group enhances solubility and may modulate CNS penetration. Chirality (96.21% ee) indicates stereospecific activity, a factor absent in the non-chiral target compound .

Comparative Data Table

Compound Feature Target Compound Cyclopentyl Analog Example 53 Example 60
Core Structure Pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidin Pyrazolo[3,4-d]pyrimidin Pyrazolo[3,4-c]pyrimidin
Key Substituent Cyclopropylpropanamide Cyclopentylpropanamide Chromen-4-one Benzenesulfonamide
Molecular Weight (g/mol) Not reported Not reported 589.1 599.1
Melting Point Not reported Not reported 175–178°C 242–245°C
Fluorine Atoms 1 (4-fluorophenyl) 1 (4-fluorophenyl) 3 3

Key Research Findings

  • Cyclopropyl vs. Cyclopentyl : Cyclopropyl’s smaller size may improve metabolic stability and oral bioavailability compared to cyclopentyl analogs .
  • Core Heterocycle : Pyrazolo[3,4-d]pyrimidin-4-one (target) vs. [3,4-c] (Example 60) alters electron distribution, affecting kinase selectivity .
  • Chromenone vs.

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